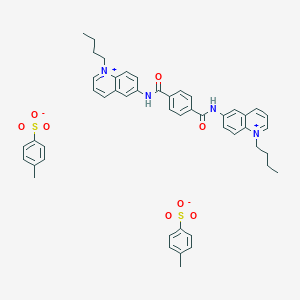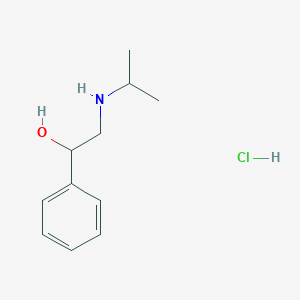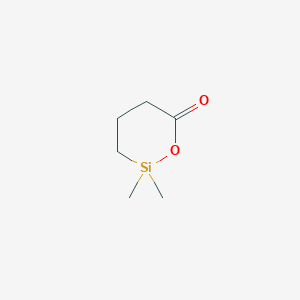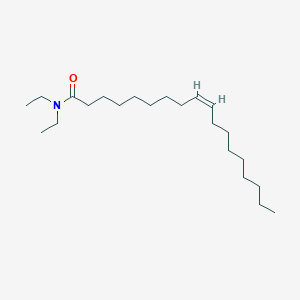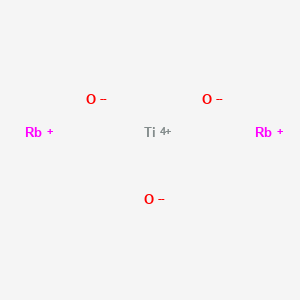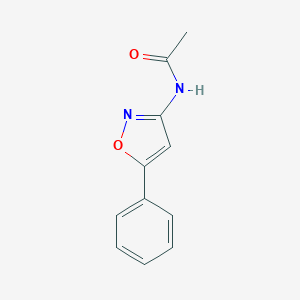
N-(5-Phenyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Phenyl-3-isoxazolyl)acetamide, commonly known as PIA, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. PIA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of PIA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor. This means that PIA enhances the activity of the receptor in the presence of the neurotransmitter GABA. PIA has been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PIA are primarily related to its activity on the GABA(A) receptor. PIA has been shown to enhance the activity of the receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PIA in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PIA is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
Direcciones Futuras
There are many potential future directions for research on PIA. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor. Another area of interest is the study of the role of the GABA(A) receptor in neurological disorders, such as epilepsy and anxiety. Finally, the use of PIA as a tool in drug discovery and development is an area of ongoing research.
Métodos De Síntesis
The synthesis of PIA involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to yield PIA. This method has been reported to yield PIA in high purity and yield.
Aplicaciones Científicas De Investigación
PIA has been found to have a wide range of applications in scientific research. One of the most significant applications of PIA is in the study of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. PIA has been shown to bind selectively to a specific site on the GABA(A) receptor, making it a valuable tool for studying the structure and function of these receptors.
Propiedades
Número CAS |
13273-63-7 |
|---|---|
Nombre del producto |
N-(5-Phenyl-3-isoxazolyl)acetamide |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Sinónimos |
N-(5-Phenylisoxazol-3-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





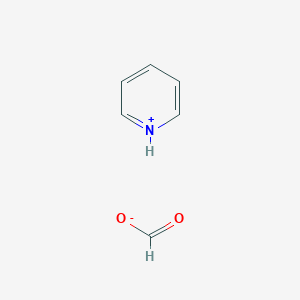
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
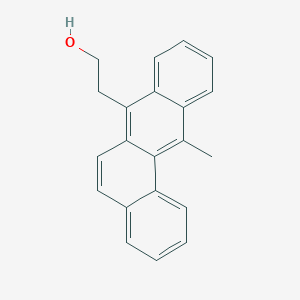


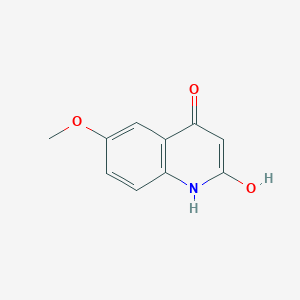
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
